[1-(Triazol-1-yl)cyclopropyl]methanol
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Overview
Description
[1-(Triazol-1-yl)cyclopropyl]methanol: is a compound that features a triazole ring attached to a cyclopropyl group, which is further connected to a methanol moiety. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Triazol-1-yl)cyclopropyl]methanol typically involves the cycloaddition reaction of azides with alkynes, a process known as “click chemistry.” This method is highly efficient and yields the desired triazole ring structure . The reaction conditions often include the use of copper(I) catalysts and can be performed under mild conditions, making it a popular choice for synthesizing triazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Functionalized triazole derivatives.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties and is used in the development of new antibiotics.
Anticancer Research: It has shown potential in inhibiting cancer cell growth and is being studied for its anticancer properties.
Medicine:
Drug Development: this compound is a key intermediate in the synthesis of various pharmaceuticals, including antifungal and antiviral drugs.
Industry:
Mechanism of Action
The mechanism of action of [1-(Triazol-1-yl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1,2,3-Triazole: Shares the triazole ring structure but differs in the substitution pattern.
1,2,4-Triazole: Another isomer of triazole with different biological activities.
Benzotriazole: Contains a benzene ring fused to the triazole ring, used in corrosion inhibitors.
Uniqueness:
Structural Features: The presence of a cyclopropyl group and methanol moiety in [1-(Triazol-1-yl)cyclopropyl]methanol provides unique chemical properties and reactivity compared to other triazole derivatives.
Applications: Its diverse applications in catalysis, drug development, and materials science highlight its versatility and importance in various fields
Properties
IUPAC Name |
[1-(triazol-1-yl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-6(1-2-6)9-4-3-7-8-9/h3-4,10H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWUYZBCIFBFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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